molecular formula C13H19NO3 B023693 Benzyl N-(5-hydroxypentyl)carbamate CAS No. 87905-98-4

Benzyl N-(5-hydroxypentyl)carbamate

Cat. No. B023693
CAS RN: 87905-98-4
M. Wt: 237.29 g/mol
InChI Key: TYIYHFWLYLHCHY-UHFFFAOYSA-N
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Description

Benzyl N-(5-hydroxypentyl)carbamate is a compound of interest in the field of medicinal chemistry due to its potential applications in antineoplastic and antifilarial therapies. Its synthesis involves the reaction of appropriate alcohols or amines with acid chloride derivatives at room temperature, leading to various carbamate derivatives with significant biological activity (S. Ram et al., 1992).

Synthesis Analysis

The synthesis of benzyl N-(5-hydroxypentyl)carbamate and related derivatives has been explored for their antineoplastic and antifilarial potential. For instance, the reaction of alcohols with acid chlorides at reflux temperature can afford transesterified products in good yield, indicating a versatile approach to synthesizing carbamate derivatives (S. Ram et al., 1992).

Molecular Structure Analysis

The molecular structure of benzyl N-(5-hydroxypentyl)carbamate derivatives has been characterized, showing diverse interactions and conformations. For example, (1S,3S,4S)-tert-Butyl N-[1-benzyl-3-hydroxy-5-phenyl-4-(picolinamido)pentyl]carbamate exhibits intermolecular hydrogen bonds and C—H⋯π interactions, contributing to its stability and potential biological activity (Jianzhi Zheng et al., 2008).

Chemical Reactions and Properties

Benzyl N-(5-hydroxypentyl)carbamate derivatives undergo various chemical reactions, including photolysis and equilibration in alkaline solutions, demonstrating their reactivity and potential for further chemical modification (G. Papageorgiou et al., 1997).

Physical Properties Analysis

The physical properties of benzyl N-(5-hydroxypentyl)carbamate derivatives, such as solubility and crystalline structure, are crucial for their application in drug formulation and delivery. For instance, the crystal structure analysis provides insights into the compound's stability and interactions with other molecules, which is vital for its pharmaceutical applications (Jianzhi Zheng et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and stability under different conditions, are essential for understanding the compound's behavior in biological systems and its potential as a therapeutic agent. For example, the ability of benzyl N-(5-hydroxypentyl)carbamate derivatives to undergo photolysis and equilibration in alkaline solutions indicates their potential for controlled release and targeted delivery in medicinal applications (G. Papageorgiou et al., 1997).

Scientific Research Applications

  • Alzheimer's Disease Treatment : The compound 2-benzylcarbamate-5-benzyl ether, related to Benzyl N-(5-hydroxypentyl)carbamate, is a potent and stable cholinesterase inhibitor with potential for Alzheimer's disease treatment (Dillon et al., 2010). Additionally, Isosorbide-2-benzyl carbamate-5-salicylate has been identified as a highly potent and selective inhibitor of human butyrylcholinesterase, suggesting potential applications in Alzheimer's and Parkinson's diseases (Carolan et al., 2010).

  • Inhibition of Enzymes : Carbamates, in general, are effective inhibitors of acetylcholinesterase and carbonic anhydrase isoenzymes, offering potential therapeutic applications (Yılmaz et al., 2016).

  • Antitubercular Activity : The compound (3-Benzyl-5-hydroxyphenyl)carbamates has shown promising antitubercular activity against M. tuberculosis, suggesting its use in clinical trials (Cheng et al., 2019).

  • Anticholinesterase Activities : Novel carbamates exhibit promising anticholinesterase activities, making them potentially valuable for clinical applications (Greig et al., 2007).

  • Antibacterial Agents : Certain carbamates, like (3benzyl-5hydroxyphenyl)carbamates, show potent inhibitory activity against sensitive and drug-resistant Gram-positive bacteria (Liang et al., 2020).

  • Treatment of Various Leukemias and Carcinomas : R17934-NSC 238159, a carbamate derivative, shows potential as a new antitumor agent against various leukemias and carcinomas (Atassi & Tagnon, 1975).

  • Potential Antineoplastic and Antifilarial Agents : Certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives show promise as antineoplastic and antifilarial agents (Ram et al., 1992).

  • Preparation of Secondary Amines : Carbamoyl derivatives of photolabile benzoins, especially 3′,5′-dimethoxybenzoin, are used for rapid generation of secondary amines in various applications (Papageorgiou & Corrie, 1997).

  • Inhibitors of Acetyl- and Butyrylcholinesterase : Novel carbamates based on furobenzofuran and methanobenzodioxepine show potent inhibitory effects against acetyl- and butyrylcholinesterase (Luo et al., 2005).

  • Synthesis and Characterization of New Monomers : New monomers containing Benzyl N-(5-hydroxypentyl)carbamate derivatives have been synthesized and characterized, demonstrating potential in the field of polymer science (Pan et al., 1995).

Safety And Hazards

The safety data sheet for Benzyl N-(5-hydroxypentyl)carbamate indicates that it may be harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Future Directions

Carbamates, including Benzyl N-(5-hydroxypentyl)carbamate, have received much attention in recent years and have an important role in modern drug discovery and medicinal chemistry . They have shown good inhibitory activity against M. tuberculosis H37Ra, H37Rv and clinically isolated multidrug-resistant M. tuberculosis strains . This suggests that they could be potential candidates for the development of new antitubercular agents .

properties

IUPAC Name

benzyl N-(5-hydroxypentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c15-10-6-2-5-9-14-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-11H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIYHFWLYLHCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399033
Record name Benzyl N-(5-hydroxypentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-(5-hydroxypentyl)carbamate

CAS RN

87905-98-4
Record name Phenylmethyl N-(5-hydroxypentyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87905-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl N-(5-hydroxypentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Z-Amino)-1-pentanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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